N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzofuran moiety, and several functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzofuran moiety. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.
Introduction of the Benzofuran Moiety: This step may involve the coupling of a benzofuran derivative with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final compound is obtained by combining the intermediate products through amide bond formation, typically using reagents like carbodiimides or coupling agents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups or the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological processes, particularly those involving enzyme interactions or receptor binding.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry: It may be utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared to other compounds with similar structures, such as:
N-[3-(1-{[4-(3,4-difluorophenoxy)-phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide: This compound shares some structural features but differs in its functional groups and overall reactivity.
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H18FN3O4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18FN3O4/c1-4-27-16-7-5-13(9-11(16)2)18-20(25-29-24-18)23-21(26)19-12(3)15-10-14(22)6-8-17(15)28-19/h5-10H,4H2,1-3H3,(H,23,25,26) |
InChI Key |
JHOZVGWGOQQVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C |
Origin of Product |
United States |
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